3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole
Description
3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Properties
IUPAC Name |
3-[(2,3-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-16-24(18-10-5-7-13-21(18)28-16)26(20-12-9-15-23(30-3)27(20)31-4)25-17(2)29-22-14-8-6-11-19(22)25/h5-15,26,28-29H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBVNPQUQLEBTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=C(C(=CC=C3)OC)OC)C4=C(NC5=CC=CC=C54)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole involves multiple steps, typically starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the anticancer potential of indole derivatives. For instance, a study published in the International Journal of Molecular Sciences demonstrated that similar compounds exhibited potent growth inhibition across various cancer cell lines. This suggests that structural modifications can enhance anticancer activity significantly .
Neuroprotective Effects
Research has indicated that compounds related to 3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole may provide neuroprotective benefits. In animal models of Alzheimer's disease, these compounds have been shown to improve cognitive function and reduce neuroinflammation markers compared to control groups.
Antioxidant Activity
Indole derivatives are also recognized for their antioxidant properties. A study focused on novel indole derivatives reported significant antioxidant activity against reactive oxygen species (ROS), suggesting potential applications in oxidative stress-related conditions .
Case Studies
Synthesis and Preparation Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring. The final product can be obtained through coupling reactions that involve various functional groups present in the molecule.
Mechanism of Action
The mechanism of action of 3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole involves its interaction with various molecular targets and pathways. It can bind to specific proteins or enzymes, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
5-methoxy-2-methyl-1H-indole-3-acetic acid: Known for its role as a plant growth regulator.
2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole: Studied for its potential anticancer activity.
3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives: Evaluated for their cytotoxic activity against various cancer cell lines.
The uniqueness of 3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives.
Biological Activity
The compound 3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole is a complex organic molecule that belongs to the indole family, known for its diverse biological activities. This article focuses on its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C23H23N3O2
- Molecular Weight : 373.45 g/mol
- CAS Number : 666818-46-8
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of Indole Derivatives : Utilizing Fischer indole synthesis.
- Electrophilic Aromatic Substitution : For introducing the dimethoxyphenyl group.
- Coupling Reactions : Final assembly of the molecule through coupling agents like palladium catalysts.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including the target compound. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells and inhibit tubulin polymerization, similar to colchicine, which is a known anticancer agent. This activity was demonstrated in various cancer cell lines, including HeLa and MCF-7 cells .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.52 |
| MCF-7 | 0.34 |
| HT-29 | 0.86 |
Antioxidant Properties
The compound exhibits significant antioxidant activity:
- Free Radical Scavenging : It has been reported to scavenge free radicals effectively and reduce oxidative stress markers in cellular models .
Anti-inflammatory Effects
The compound also shows promise in reducing inflammation:
- Inhibition of Cytokine Release : It significantly reduces TNF-α release in activated macrophages, indicating its potential as an anti-inflammatory agent .
Case Studies
- In Vitro Studies : A study evaluated various indole derivatives for their antiproliferative effects against multiple cancer cell lines. The compound exhibited potent activity against HeLa and MCF-7 cells, suggesting its role as a potential chemotherapeutic agent .
- Mechanistic Studies : Further investigations into the mechanisms revealed that the compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
